molecular formula C17H20N2O4 B1587139 Boc-3-(2-quinolyl)-DL-alanine CAS No. 401813-49-8

Boc-3-(2-quinolyl)-DL-alanine

Cat. No. B1587139
M. Wt: 316.35 g/mol
InChI Key: IKKVPSHCOQHAMU-UHFFFAOYSA-N
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Description

“Boc-3-(2-quinolyl)-DL-alanine” is a chemical compound with the CAS Number 170157-64-9 . It has a molecular weight of 316.36 and its IUPAC name is (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-quinolinyl)propanoic acid . It appears as an off-white powder .


Molecular Structure Analysis

The InChI code for “Boc-3-(2-quinolyl)-DL-alanine” is 1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-12-9-8-11-6-4-5-7-13(11)18-12/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Boc-3-(2-quinolyl)-DL-alanine” has a melting point range of 147 - 151 °C . It is recommended to be stored at temperatures between 0 - 8°C .

Scientific Research Applications

Fluorescent Chemosensors

The synthesis of N-Boc-3-[2-(2-quinoxalinyl)benzoxazol-5-yl]alanine methyl ester and its derivatives has demonstrated their utility in peptide chemistry, particularly as specific fluoroionophores for metal ion detection such as Ni(II), highlighting their potential in biochemical sensing and environmental monitoring (Milewska et al., 2005).

Polymer Science

Boc-L-alanine methacryloyloxyethyl ester and related compounds have been polymerized via reversible addition–fragmentation chain transfer (RAFT) polymerization, resulting in well-defined amino acid-based polymers. These materials exhibit controlled molecular weight and narrow molecular weight distribution, useful for drug delivery systems and as materials with specific biochemical interactions (Kumar et al., 2012).

Bioactive Foldameric Structures

Research into α,β2,3-Disteroisomeric foldamers incorporating β2,3-amino acids suggests their application in developing proteolytically stable bioactive structures. These foldamers can form antiparallel β-sheet structures, potentially useful for modulating protein-protein interactions in therapeutic contexts (Bucci et al., 2019).

Metal Ion Detection

A novel aromatic amino acid derivative, synthesized for chemosensing applications, has shown effectiveness in detecting Zn(II) and rare-earth metal ions like Eu(III) and Tb(III). This research underscores the role of Boc-3-(2-quinolyl)-DL-alanine derivatives in developing sensitive detectors for specific metal ions, which is crucial for environmental monitoring and industrial processes (Guzow et al., 2004).

Drug Delivery and Gene Transfer

The design of side-chain amino-acid-based block copolymers demonstrates their potential in drug delivery and gene transfer. These materials, incorporating natural chiral amino acids like l-phenylalanine and l-alanine, can form self-assembled micellar structures capable of encapsulating therapeutic agents, offering a versatile platform for biomedical applications (Kumar et al., 2013).

Safety And Hazards

For safety information and potential hazards associated with “Boc-3-(2-quinolyl)-DL-alanine”, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-12-9-8-11-6-4-5-7-13(11)18-12/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKVPSHCOQHAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403891
Record name Boc-3-(2-quinolyl)-DL-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3-(2-quinolyl)-DL-alanine

CAS RN

401813-49-8
Record name Boc-3-(2-quinolyl)-DL-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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